Product packaging for 2-Ethylthiazole-4-carboxylic acid(Cat. No.:CAS No. 769124-05-2)

2-Ethylthiazole-4-carboxylic acid

Cat. No.: B1326560
CAS No.: 769124-05-2
M. Wt: 157.19 g/mol
InChI Key: NMBMFJUWTJAVBG-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Heterocyclic Chemistry and Biomedical Applications

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.govnih.gov Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets. researchgate.net Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. nih.govnih.govmdpi.com In fact, the thiazole nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.gov

The versatility of the thiazole ring allows for the synthesis of a diverse library of compounds with varied biological functions. mdpi.comacs.org Its aromatic nature provides multiple sites for chemical modification, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.net This adaptability has made thiazole a central focus in the development of new therapeutic agents and functional materials. acs.org

Overview of 2-Ethylthiazole-4-carboxylic acid: Current Research Trajectories

This compound is a specific derivative of the thiazole family that is gaining traction in various research domains. Its structure features an ethyl group at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring. This particular arrangement of functional groups imparts distinct chemical characteristics that are being explored for several applications.

Current research on this compound and its derivatives is multifaceted. In medicinal chemistry, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. For instance, derivatives of 2-ethylthiazole (B99673) have shown promise as antimicrobial and antifungal agents. The carboxylic acid group provides a handle for further chemical modifications, allowing for the creation of amides, esters, and other derivatives with potentially enhanced biological activities.

Furthermore, this compound is being investigated for its role in the development of novel materials. The thiazole ring itself possesses interesting electronic properties, and the substituents on this compound can be tailored to influence these properties for applications in areas such as organic electronics.

Chemical Properties and Synthesis

Understanding the fundamental chemical properties and synthetic routes of this compound is crucial for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions and biological assays.

PropertyValue
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
CAS Number 769124-05-2
Appearance Solid
SMILES O=C(O)C1=CSC(CC)=N1

Table 1: Physicochemical Properties of this compound. chemscene.com

Synthesis Methods

The synthesis of this compound and its derivatives typically involves the construction of the thiazole ring through well-established synthetic methodologies. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net

For this compound, a plausible synthetic route could involve the reaction of a 2-haloketoester with thioacetamide (B46855) to form the corresponding ethyl 2-ethylthiazole-4-carboxylate, followed by hydrolysis of the ester to yield the carboxylic acid. prepchem.comchemicalbook.com

Applications in Research

The unique chemical structure of this compound makes it a valuable tool in various areas of scientific research.

Role as a Building Block in Organic Synthesis

As a bifunctional molecule, this compound serves as a versatile starting material for the synthesis of more complex heterocyclic compounds. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations open up avenues for the creation of a wide array of derivatives with tailored properties.

Investigations in Medicinal Chemistry

The thiazole scaffold is a well-known pharmacophore, and derivatives of this compound are being actively investigated for their potential therapeutic applications. Research has shown that thiazole derivatives can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov

A study on various thiazole derivatives demonstrated that compounds derived from 2-ethylthiazole displayed promising activity against certain bacterial and fungal strains. The presence of the carboxylic acid group can also contribute to the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B1326560 2-Ethylthiazole-4-carboxylic acid CAS No. 769124-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBMFJUWTJAVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649164
Record name 2-Ethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769124-05-2
Record name 2-Ethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1,3-thiazole-4-carboxylic acid
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Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-Ethylthiazole-4-carboxylic acid

For instance, a practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates has been developed by reacting ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) to form an α-bromo intermediate in situ. tandfonline.comresearchgate.net This intermediate is then immediately treated with a thiourea (B124793) derivative to yield the thiazole (B1198619) ring system. tandfonline.comresearchgate.net Adapting this for the target molecule would involve reacting propanethioamide with an ethyl 2-halo-3-oxobutanoate derivative, followed by hydrolysis of the resulting ester.

Multicomponent reactions (MCRs) represent another powerful tool for one-pot synthesis. asianpubs.org The condensation of aldehydes, thiosemicarbazide, and phenacyl bromides in the presence of a phase-transfer catalyst like cetyl trimethyl ammonium (B1175870) bromide (CTAB) has proven effective for generating 2,4-disubstituted thiazoles with high yields. bepls.com

Table 1: Examples of Analogous One-Pot Thiazole Syntheses

ReactantsCatalyst/SolventProduct TypeKey FeaturesReference
Ethyl acetoacetate, NBS, ThioureaWater/THFEthyl 2-amino-4-methylthiazole-5-carboxylateAvoids isolation of bromo-intermediate; good yields. tandfonline.comresearchgate.net
Benzaldehyde, Thiosemicarbazide, Phenacyl bromideGlycerol / CTAB2,4-Disubstituted thiazolesGreen solvent; high yields (82-96%). bepls.com
Aldehyde, Aniline, Thioglycolic acidp-TsOH / TolueneThiazolidinone derivativesThree-component reaction with azeotropic water removal. asianpubs.org

Traditional multi-step syntheses remain a cornerstone for producing thiazole derivatives, offering greater control over individual reaction steps. A common route involves the initial synthesis of a thioamide, followed by cyclization. For this compound, this would typically begin with the preparation of propanethioamide.

A general and widely applicable multi-step process is the cyclocondensation reaction of a thioamide with an appropriate α-halo ester, such as ethyl bromopyruvate, to form the ethyl ester of the target acid. google.com Subsequent hydrolysis of the ester group yields the final carboxylic acid. This final step is often achieved under basic conditions, for example, by treating the ester with aqueous potassium hydroxide (B78521) in methanol (B129727), followed by acidification. prepchem.com

Optimization of these strategies often focuses on improving yields and simplifying purification. For example, patent literature describes detailed procedures for synthesizing complex thiazole carboxylates, where optimization of reaction temperature, solvent, and reaction time is crucial for maximizing product formation and minimizing side reactions. google.com One patented process for a related compound involves the cyclization of a substituted thiobenzamide (B147508) with ethyl 2-chloroacetoacetate in isopropanol (B130326) at elevated temperatures. google.com

The use of catalysts can significantly enhance the efficiency and environmental friendliness of thiazole synthesis. Various catalytic systems have been explored for related reactions.

Acid Catalysis : Acid catalysts are frequently employed in condensation and cyclization steps. p-Toluenesulfonic acid (p-TsOH) has been used effectively in the three-component synthesis of thiazolidinone derivatives. asianpubs.org Solid acid catalysts, such as xanthan sulfuric acid, have also been utilized to facilitate the formation of 2-aminothiazoles. tandfonline.com

Base Catalysis : Hindered bases like 1,4-diazabicyclo[2.2.2]-octane (DABCO) are noted for being eco-friendly, recyclable, and effective in promoting thiazole synthesis with good to excellent yields. bepls.com

Phase-Transfer Catalysis : In heterogeneous reaction mixtures, phase-transfer catalysts like CTAB can accelerate reaction rates, as seen in the synthesis of thiazoles in a glycerol-water system. bepls.com

Biocatalysis : An emerging green approach involves using biocatalysts. A cross-linked chitosan (B1678972) hydrogel has been developed as a recyclable and efficient heterogeneous basic catalyst for thiazole synthesis under ultrasonic irradiation, offering mild conditions and high yields. mdpi.com

Derivatization of this compound

The carboxylic acid group of this compound is a versatile functional handle for a wide range of chemical transformations, most notably the formation of esters and amides.

Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental transformation. A highly effective method for esterification under mild conditions is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.orgorganic-chemistry.org This method is advantageous as it proceeds at room temperature, under neutral conditions, and can accommodate a wide variety of alcohols, including sterically hindered ones. orgsyn.orgorganic-chemistry.org Other modern coupling agents include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates esterification by reaction with an equimolar amount of alcohol in a suitable solvent like THF. researchgate.net

Amidation: The synthesis of amides from this compound is readily achieved using standard peptide coupling reagents. A common and efficient method involves activating the carboxylic acid with a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comnih.gov The activated species then reacts with a primary or secondary amine to form the desired amide bond. This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid formed. nih.gov

Table 2: Common Reagents for Esterification and Amidation

TransformationReagent SystemTypical ConditionsKey AdvantagesReference
EsterificationDCC / DMAPCH₂Cl₂, Room TemperatureMild conditions, high yields, tolerates steric hindrance. organic-chemistry.org
EsterificationDMTMMTHF, N-methylmorpholineCan be performed with equimolar alcohol. researchgate.net
AmidationEDCI / HOBtDCM, TriethylamineHigh efficiency, suppresses side reactions and racemization. nih.gov
AmidationEDCI / DMAPDCM, Argon atmosphereEffective for forming carboxamides with anilines. nih.gov

The reactivity of the thiazole ring and the carboxylic acid group can be influenced by substituents on the ring or on the reacting partner. Structure-activity relationship (SAR) studies on related thiazole inhibitors reveal that the electronic nature of substituents on a 2-aryl ring can significantly impact inhibitory activity against enzymes, which is a direct reflection of altered molecular interactions. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can modulate the nucleophilicity or electrophilicity of the thiazole core and its functional groups.

In amidation reactions, the steric and electronic properties of the amine play a critical role. Sterically hindered amines may react more slowly or require more forcing conditions. Similarly, the nucleophilicity of the amine, which is influenced by its substituents, will directly affect the rate of the acylation reaction. In studies of thiazole carboxamides as COX inhibitors, different substituents on the amide nitrogen were shown to profoundly alter the binding affinity for the enzyme, highlighting the sensitivity of the molecular interactions to subtle structural changes. nih.gov For instance, a bulky t-butyl group can provide favorable hydrophobic interactions within a binding pocket, whereas polar substituents may form specific hydrogen bonds. nih.gov These principles directly apply to the synthetic derivatization pathways of this compound.

Synthesis of Analogues and Prodrugs

The synthesis of analogues of this compound is a key strategy for exploring structure-activity relationships. Modifications often target the substituents at the C2 and C5 positions of the thiazole ring, or the carboxylic acid group at C4.

A common approach involves the Hantzsch thiazole synthesis, which condenses a thioamide with an α-haloketone. youtube.com For analogues of this compound, this could involve reacting ethyl thioamide with a derivative of ethyl bromopyruvate. By varying the thioamide and the α-halocarbonyl component, a diverse library of analogues can be generated.

Another versatile method for creating analogues involves the modification of pre-formed thiazole rings. For instance, 2-aminothiazole (B372263) derivatives serve as valuable intermediates. The amino group can be acylated, alkylated, or used as a handle for further functionalization. researchgate.net For example, ethyl 2-aminothiazole-4-carboxylate can react with isothiocyanates to form thiourea derivatives, which can then be cyclized to create more complex heterocyclic systems. mdpi.comsemanticscholar.org

Structural modifications have led to the discovery of compounds with significant biological potential. For example, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART compounds) were developed from 2-arylthiazolidine-4-carboxylic acid amide (ATCAA) lead compounds. nih.gov This involved synthesizing (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids from L-cysteine, followed by amide coupling and subsequent oxidation to form the aromatic thiazole ring. nih.gov

Prodrug Strategies: The concept of a prodrug, a molecule that is converted into an active drug within the body, is highly relevant to thiazolecarboxylic acid derivatives. A prominent example is L-2-oxothiazolidine-4-carboxylic acid (OTC), a prodrug of the amino acid L-cysteine. nih.govnih.gov OTC is designed to deliver cysteine into cells more effectively than direct administration of cysteine itself, which can be unstable and toxic. researchgate.net Inside the cell, an enzyme hydrolyzes the oxothiazolidine ring to release L-cysteine, which is a precursor to the antioxidant glutathione. nih.govnih.gov While OTC is a thiazolidine (B150603) (a reduced thiazole), its design principles inform potential prodrug strategies for this compound, such as esterification of the carboxyl group to enhance membrane permeability.

Table 1: Examples of Synthesized Thiazole Analogues and Intermediates

Compound TypeStarting MaterialsSynthetic ApproachReference
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)L-cysteine, appropriate benzonitrilesCyclization to form thiazolidine, followed by amide coupling and oxidation. nih.gov
Thiazolyl-thiourea derivatives2-aminothiazole, isothiocyanateAddition reaction of the amino group to the isothiocyanate. mdpi.com
2-Amino-thiazole-5-carboxylic acid phenylamidesHemiacetals, thioureaReaction of hemiacetals with thiourea, followed by further modifications. semanticscholar.org
L-2-oxothiazolidine-4-carboxylic acid (OTC)L-cysteineAn improved synthesis method avoids the use of hazardous phosgene. nih.gov

Stereoselective Synthesis and Chiral Resolution

The carboxylic acid at position 4 of the thiazole ring does not create a chiral center. However, stereocenters can be introduced by substitution on the ethyl group at C2 or by reducing the thiazole ring to a thiazolidine, which creates chiral centers at positions 4 and 5.

Enantioselective Approaches to this compound Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A primary strategy for synthesizing chiral derivatives of thiazole-4-carboxylic acids is to use a chiral starting material, a method known as the "chiral pool" approach.

L-cysteine and D-cysteine are common and effective chiral precursors. The reaction of L-cysteine with aldehydes or nitriles can generate chiral 4,5-dihydrothiazole-4-carboxylic acids (thiazolidines) with a defined stereochemistry at the C4 position (R-configuration from L-cysteine). nih.govresearchgate.net For example, reacting L-cysteine with various benzonitriles yields (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid derivatives. nih.gov These chiral thiazolidine intermediates can then be used to build more complex molecules. Subsequent oxidation of the thiazolidine ring to an aromatic thiazole removes the chirality at C4 and C5, but the initial enantioselective step can be crucial for controlling the stereochemistry of other parts of the molecule.

Diastereoselective Control in Thiazole Ring Formation

Diastereoselective synthesis is critical when a molecule has multiple chiral centers. The formation of the thiazolidine ring from (R)-cysteine and an aldehyde creates a new stereocenter at the C2 position, leading to the possibility of two diastereomers, (2R, 4R) and (2S, 4R).

Studies have shown that the reaction of (R)-cysteine with aromatic aldehydes in boiling acidified methanol can produce diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net The ratio of these diastereomers can be influenced by the reaction conditions. For instance, the reaction with salicylaldehyde (B1680747) was reported to yield a 1.5:1 ratio of diastereomers. researchgate.net Interestingly, in some cases, a single diastereomer may form initially and then epimerize in solution to an equilibrium mixture. For example, 4-nitrobenzaldehyde (B150856) initially afforded a single isomer of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid, which then converted to a diastereomeric mixture upon standing in the NMR solvent. researchgate.net This highlights that both kinetic and thermodynamic factors can play a role in the diastereochemical outcome.

These chiral thiazolidine-4-carboxylic acid diastereomers can then be reacted further with high diastereoselectivity. For instance, their reaction with phenyl isothiocyanate smoothly yields single isomers of the corresponding thiohydantoins, demonstrating excellent stereochemical control in subsequent transformations. researchgate.net

Table 2: List of Mentioned Compounds

Compound NameCAS NumberChemical Structure Class
This compound769124-05-2Thiazole
This compound hydrochloride1646152-52-4Thiazole
L-2-oxothiazolidine-4-carboxylic acid (OTC)73563-31-2Thiazolidine
(4R)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acidNot availableThiazolidine
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Not availableThiazolidine
L-cysteine52-90-4Amino Acid
D-cysteine921-01-7Amino Acid
Ethyl 2-aminothiazole-4-carboxylate5370-93-4Thiazole
Thioacetamide (B46855)62-55-5Thioamide
Chloroacetone78-95-5Haloketone
2,4-dimethylthiazole (B1360104)541-58-2Thiazole

Molecular Structure and Conformation Studies

Conformational Analysis of 2-Ethylthiazole-4-carboxylic acid

Experimental techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in characterizing the conformational landscape of molecules like this compound. In a study of the related molecule 2-amino-4-methylthiazole, FTIR spectroscopy, combined with matrix isolation techniques, was used to identify the most stable tautomer. mdpi.com This approach allows for the trapping and spectroscopic analysis of individual conformers at low temperatures.

For similar heterocyclic carboxylic acids, NMR spectroscopy has been instrumental. For instance, in the analysis of 2-aryl-1,2,3-triazole-4-carboxylic acids, both ¹H and ¹³C-NMR spectra were compared with calculated spectra to elucidate their fine structures in various solvents. mdpi.com Such studies reveal how intermolecular interactions with solvent molecules can influence the conformational equilibrium. mdpi.com The chemical shifts observed in NMR spectra are sensitive to the local electronic environment of the nuclei, which is directly affected by the molecular conformation. For example, the proton of the carboxylic acid group would exhibit a chemical shift that is dependent on its orientation and hydrogen-bonding interactions.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating molecular conformations. By calculating the potential energy surface as a function of dihedral angles, researchers can identify stable conformers and the energy barriers between them.

For the analogous thiazole-5-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory identified four distinct conformers based on the orientation of the carboxylic acid group. dergipark.org.trdergipark.org.tr The relative energies of these conformers were determined, revealing the most stable structures. dergipark.org.trdergipark.org.tr A similar approach for this compound would involve rotating the ethyl group and the carboxylic acid group to map out the potential energy landscape. A study on 2-ethylthiazole (B99673) showed that the angle defining the rotation of the ethyl group relative to the thiazole (B1198619) ring (∠(S-C2-C6-C7)) was calculated to be -98.6(10)° in the isolated molecule. researchgate.net

Such calculations also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. dergipark.org.trdntb.gov.ua

Table 1: Representative DFT Calculation Parameters for Thiazole Derivatives

ParameterValue/MethodApplicationReference
Functional B3LYPGeometry optimization, energy calculations dergipark.org.trdergipark.org.trdntb.gov.ua
Basis Set 6-311++G(d,p)Provides flexibility for accurate calculations dergipark.org.trdergipark.org.trdntb.gov.ua
Method DFT/TD-DFTTo study ground and excited state properties dergipark.org.trdntb.gov.ua
Software Gaussian 09A common quantum chemistry software package dntb.gov.ua

Intermolecular Interactions and Self-Assembly

The functional groups on this compound, namely the carboxylic acid and the thiazole ring, dictate the types of non-covalent interactions it can form, leading to predictable self-assembly patterns in the solid state.

The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This allows this compound molecules to form robust hydrogen-bonded dimers, a common motif in carboxylic acids. In these dimers, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.

Furthermore, the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. This was observed in the hydrate (B1144303) of 2-ethylthiazole, where a primary N···H-O hydrogen bond forms with a water molecule. researchgate.net In the solid state of this compound, this nitrogen could participate in hydrogen bonds with the carboxylic acid group of a neighboring molecule, leading to the formation of extended chains or more complex three-dimensional networks. The interplay between the strong carboxylic acid dimers and other potential hydrogen bonds is a key factor in determining the final crystal structure. Studies on other carboxylic acid derivatives have shown that intermolecular hydrogen bonds can provide stabilization in the range of a few kcal/mol per contact. mdpi.com

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable hydrogen-bonding capabilities of the carboxylic acid group make this compound an excellent building block for supramolecular chemistry.

By modifying the molecule, for example, by forming salts or co-crystals with other molecules, it is possible to create a wide variety of crystalline architectures. For instance, co-crystallization with pyridine (B92270) derivatives can disrupt the typical carboxylic acid dimer formation and introduce new N-H···O or O-H···N hydrogen bonds, leading to different packing arrangements. nih.gov

The principles of crystal engineering can be used to design materials with specific properties. For example, the alignment of the thiazole rings in the crystal lattice can be controlled to tune the optical or electronic properties of the material. The formation of metal-organic frameworks (MOFs) is another avenue where this compound could serve as a ligand, with the carboxylic acid group coordinating to metal ions to build porous, crystalline structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Features for Biological Activity

The thiazole (B1198619) ring serves as a versatile scaffold in medicinal chemistry, with its biological effects being highly tunable through the strategic placement and nature of various substituents. nih.gov

The position of substituents on the thiazole ring profoundly influences the molecule's biological activity. Research has shown that even minor changes in substituent placement can lead to significant differences in efficacy and even metabolic stability.

For instance, the presence of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OMe) on a phenyl ring attached to the thiazole core can be beneficial for antimicrobial activity, particularly when located at the para-position. nih.gov In some cases, the activity is highly position-dependent; a 3-nitrophenyl derivative showed threefold higher activity compared to its 4-nitrophenyl counterpart. nih.gov

Furthermore, the substitution pattern can affect the molecule's metabolic fate. A classic example involves the difference between sudoxicam (B611048) and meloxicam (B1676189), where the presence of a methyl group at the C5 position of the thiazole ring in meloxicam prevents the metabolic ring-opening that leads to hepatotoxicity in sudoxicam. researchgate.netcolab.ws This highlights how a substituent's position can determine the molecule's safety profile by sterically hindering interactions with metabolic enzymes like cytochrome P450. researchgate.net Studies indicate that thiazoles with electron-donating substituents tend to undergo direct ring-opening, while those with electron-withdrawing groups are more likely to form intermediate products. researchgate.netcolab.ws

Table 1: Influence of Substituent Position on Thiazole Ring Activity

Compound SeriesSubstituent PositionObservationReference
Nitrophenyl-thiazoles3-nitro vs. 4-nitroThe 3-nitrophenyl derivative exhibited significantly higher activity. nih.gov
Meloxicam vs. SudoxicamMethyl at C5The C5-methyl group in meloxicam prevents toxic metabolic ring-opening. researchgate.netcolab.ws
General ThiazolesElectron-donating vs. Electron-withdrawing groupsDictates the pathway of metabolic ring-opening (direct vs. indirect). researchgate.net
2,5-disubstituted thiazolesPosition 2 and 5A nonpolar, hydrophobic moiety at position 2 and an ethylidenehydrazine-1-carboximidamide group at position 5 were found to be advantageous for antibacterial activity. nih.gov

The carboxylic acid group at the C4 position of the thiazole ring is a critical functional group that often plays a central role in the molecule's biological activity. This moiety can act as a key interaction point, particularly as a hydrogen bond donor and acceptor, or through ionic interactions with positively charged residues in a biological target.

In studies of carbonic anhydrase inhibitors, the carboxylic acid moiety at the 4-position of the thiazole scaffold was identified as an essential requirement for activity. mdpi.com Its ability to form crucial bonds within the enzyme's active site is paramount for inhibition. A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated, demonstrating that this core structure is a viable backbone for developing compounds with fungicidal and antiviral activities. researchgate.net

The importance of the carboxylic acid is further emphasized when it is replaced with other functional groups, such as amides. The conversion of the carboxylic acid to an amide derivative often results in a significant change in biological activity, underscoring the specific role of the acid group in target binding. mdpi.comnih.gov

Table 2: Role of Carboxylic Acid Moiety in Thiazole Derivatives

Compound ClassTargetFindingReference
Thiazole-4-carboxylic acid derivativesCarbonic Anhydrase-IIIThe carboxylic acid moiety at the 4-position was deemed essential for inhibitory activity. mdpi.com
2-Amino-1,3-thiazole-4-carboxylic acid derivativesFungi and VirusesThis scaffold showed promising fungicidal and antiviral properties, indicating the importance of the carboxylic acid in these activities. researchgate.net
Thiazole carboxamide derivativesCyclooxygenase (COX)Amide derivatives of thiazole carboxylic acids show potent and sometimes selective COX inhibition. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity, enabling the development of predictive models.

Researchers have successfully developed 2D and 3D-QSAR models for various series of thiazole derivatives to predict their biological efficacy against targets like the 5-HT3 receptor, Pin1, and various microbes. nih.govtandfonline.comresearchgate.net These models are built using techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For example, a structure-based 3D-QSAR study on thiazoles as 5-HT3 receptor antagonists yielded CoMFA and CoMSIA models with high cross-validated correlation coefficients (q²) of 0.785 and 0.744, respectively, indicating strong predictive power. nih.gov Similarly, 3D-QSAR models for thiazole-based biofilm inhibitors showed significant predictive capacity with high R² values. physchemres.org These models help in understanding the dominant forces in ligand-receptor interactions. For instance, studies on Pin1 inhibitors revealed that electrostatic fields, hydrophobic fields, and hydrogen bonds play crucial roles in the binding process. tandfonline.com

Table 3: Examples of QSAR/3D-QSAR Models for Thiazole Derivatives

TargetModel TypeKey Statistical Parameter(s)Key FindingReference
5-HT3 Receptor3D-QSAR (CoMFA/CoMSIA)CoMFA q² = 0.785; CoMSIA q² = 0.744Models showed high predictive ability for antagonist activity. nih.gov
Biofilm Inhibition3D-QSAR (CoMFA/CoMSIA)CoMFA R² = 0.925; CoMSIA R² = 0.905The CoMSIA model strongly explained inhibitory activity against biofilms. physchemres.org
Pin1 Protein3D-QSARNot specifiedElectrostatic, hydrophobic, and hydrogen bond fields are important for binding. tandfonline.com
Antimicrobial Activity2D-QSAR & 3D-QSAR2D-QSAR q² = 0.8619; 3D-QSAR q² = 0.8283Electrostatic effects dominantly determine binding affinities. researchgate.net

Both ligand-based and structure-based approaches are employed in the rational design of thiazole derivatives.

Ligand-based design is used when the 3D structure of the target is unknown. It relies on the information from a set of known active molecules to build a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov

Structure-based drug design is possible when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, often through X-ray crystallography. nih.gov Molecular docking simulations are then used to predict how a ligand, such as a thiazole derivative, will bind to the target's active site. tandfonline.comnih.gov These simulations provide insights into the binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. tandfonline.com For example, docking studies of thiazole-class Pin1 inhibitors identified key interactions with residues like His59, Cys113, and Ser154. tandfonline.com This information is invaluable for designing new compounds with improved affinity and selectivity.

These computational approaches have guided the design of thiazole derivatives targeting a range of enzymes, including PI3K/mTOR and human lactate (B86563) dehydrogenase A, by ensuring the new molecules retain the essential pharmacophoric features and achieve optimal fit within the target's binding pocket. nih.govacs.org

Pharmacological and Biological Activity Profiling

Antimicrobial Efficacy and Mechanisms of Action

No specific studies detailing the antimicrobial efficacy of 2-Ethylthiazole-4-carboxylic acid were identified. Research on the broader family of thiazole (B1198619) derivatives indicates that some possess antibacterial and antifungal properties, but this cannot be directly attributed to the specific compound . nih.govfrontiersin.orgresearchgate.net

There is no available data from scientific studies on the antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains.

Specific research findings on the antifungal activity of this compound are not present in the available literature.

There is no available information from published studies regarding the antiviral activity of this compound, including against the Tobacco Mosaic Virus (TMV). While some thiazole derivatives have been investigated for antiviral properties, these findings are not specific to this compound. nih.govnih.gov

Anticancer and Cytotoxic Potentials

While various thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines, ekb.egnih.gov specific data on the anticancer potential of this compound is not available. Studies on closely related structures, such as ethyl thiazole carboxylate-acetamide derivatives, have shown activity against cell lines like neuroblastoma, but these compounds are structurally distinct from this compound. dergipark.org.tr

No published research data is available that specifically documents the inhibitory effects of this compound on breast, colon, melanoma, prostate, or neuroblastoma cancer cell lines.

There are no specific studies that elucidate the molecular mechanisms of any potential anticancer action for this compound. While tubulin polymerization inhibition is a mechanism for some thiazole-containing compounds, researchgate.netnih.gov there is no evidence to suggest this is the case for this compound. Similarly, no information is available regarding its potential to cause DNA damage.

Other Noteworthy Biological Activities

Telomerase Activation

Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding the activity of this compound as a telomerase activator. The current body of scientific knowledge does not appear to contain studies that have investigated or established a direct relationship between this particular chemical compound and the activation of the telomerase enzyme.

Therefore, no data on its pharmacological or biological activity profile in the context of telomerase activation can be provided. Further research would be necessary to determine if this compound has any effect on telomerase activity.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice in the study of thiazole (B1198619) derivatives to understand their inherent chemical properties. acs.org

An analysis of 2-Ethylthiazole-4-carboxylic acid using DFT would involve calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy points to its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. acs.org A smaller gap generally suggests higher reactivity.

From these orbital energies, global reactivity descriptors can be derived. These include:

Electronegativity (χ): Describes the power of an atom to attract electrons to itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

While specific values for this compound are not present in the searched literature, performing these calculations would provide a theoretical foundation for its reactivity in various chemical environments.

DFT is also a reliable tool for predicting the spectroscopic signatures of a molecule. For this compound, DFT calculations could simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. acs.org By calculating vibrational frequencies, theoretical IR and Raman spectra can be generated. These simulated spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of spectral bands to specific functional groups and vibrational modes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics are powerful computational techniques used to predict how a molecule, or "ligand," interacts with a larger receptor, typically a protein. These methods are fundamental in drug discovery for assessing the potential of a compound to act as a therapeutic agent.

Molecular docking simulations could be used to place this compound into the binding site of a specific biological target, such as an enzyme or receptor. The simulation would then calculate a "docking score," which estimates the binding affinity between the compound and the protein. nih.gov A more negative score typically implies a stronger, more favorable binding interaction. In studies on related thiazole carboxamide derivatives, these scores are used to rank compounds and prioritize them for further experimental testing as potential enzyme inhibitors. acs.orgnih.gov For instance, various thiazole derivatives have been assessed for their potential as inhibitors of cyclooxygenase (COX) enzymes or xanthine (B1682287) oxidase through this method. acs.orgnih.gov

Beyond just a score, molecular docking reveals the preferred orientation, or "binding mode," of the ligand within the protein's active site. nih.gov It provides a detailed, 3D view of the intermolecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Important for binding within nonpolar pockets.

Van der Waals Forces: General attractive or repulsive forces.

Pi-Pi Stacking: Interactions between aromatic rings.

Molecular dynamics (MD) simulations can further refine this by modeling the movement of the atoms in the system over time, providing insight into the stability of the predicted binding mode and the flexibility of the protein. Understanding these specific interactions is key to rationally designing more potent and selective derivatives.

ADME-Toxicity Prediction and Druglikeness Assessment

Before a compound can be considered a drug candidate, its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties must be evaluated. In silico models provide an early assessment of these characteristics.

Computational tools like the QikProp module in Schrödinger Suite, used in studies of other thiazole derivatives, can predict a range of physicochemical properties relevant to ADME. acs.org For this compound, such an analysis would estimate properties like:

Molecular Weight

LogP (Octanol/Water Partition Coefficient): An indicator of lipophilicity.

Aqueous Solubility (LogS)

Polar Surface Area (PSA)

Number of Hydrogen Bond Donors and Acceptors

It is important to note that due to the absence of specific computational data for this compound in the referenced literature, interactive data tables for its properties could not be generated.

Applications in Medicinal Chemistry and Drug Discovery

2-Ethylthiazole-4-carboxylic acid as a Lead Compound

The utility of this compound as a lead compound is a central theme in modern drug discovery. A lead compound is a chemical starting point that has some desired biological activity but may also have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. Medicinal chemists systematically modify the lead compound to improve these properties, a process known as lead optimization.

The design and synthesis of new drug candidates from this compound often involve modifying its structure to enhance its interaction with biological targets. For instance, the carboxylate group can be converted into amides or esters to alter the compound's polarity and ability to form hydrogen bonds. The ethyl group at the 2-position can also be varied to explore the steric and electronic requirements of the target's binding pocket.

A notable example involves the synthesis of a series of 2-substituted thiazole-4-carboxylic acid derivatives. These compounds have been investigated for their potential as inhibitors of various enzymes. The synthetic route typically begins with the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring. This allows for the introduction of diverse substituents at different positions of the thiazole core, leading to a library of analogues for biological screening.

Fragment-based drug discovery (FBDD) is a powerful strategy that identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The thiazole scaffold, including derivatives of this compound, is well-suited for FBDD due to its relatively small size and its ability to participate in various non-covalent interactions.

Researchers have utilized thiazole-containing fragments to probe the binding sites of proteins. By identifying the binding mode of these simple fragments, medicinal chemists can design more complex molecules with improved affinity and selectivity. This approach has been successfully applied in the development of inhibitors for enzymes such as kinases and proteases.

Development of Therapeutic Agents for Specific Diseases

The versatility of the this compound scaffold has led to its exploration in the development of treatments for a variety of diseases, including infectious diseases and cancer.

The thiazole ring is a key component of many natural and synthetic compounds with antimicrobial activity. Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial and antifungal agents. For example, certain thiazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. The mechanism of action of these compounds can vary, but they often target essential bacterial enzymes or disrupt the integrity of the bacterial cell membrane.

In the realm of oncology, the thiazole motif has been incorporated into numerous anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells. Some of these compounds have been shown to target specific signaling pathways that are dysregulated in cancer, such as those involving protein kinases. For example, some thiazole-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression and are often overactive in cancer cells.

Pharmacokinetics and Pharmacodynamics of this compound Derivatives

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound derivatives are critical for their development as therapeutic agents. Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of these compounds. The carboxylic acid group can influence these properties, for instance, by affecting the compound's solubility and its potential for metabolism by phase II enzymes.

Pharmacodynamic studies, on the other hand, focus on the relationship between drug concentration and its biological effect. For derivatives of this compound, this would involve assessing their potency and efficacy in cellular or animal models of disease. Understanding these properties is essential for optimizing the dosing regimen and predicting the therapeutic window of a potential drug candidate.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the characterization of 2-Ethylthiazole-4-carboxylic acid, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-12 ppm region. jove.com Protons on the carbon adjacent to the carboxylic acid absorb in the 2-3 ppm range. The ethyl group at the 2-position of the thiazole (B1198619) ring would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling. The lone proton on the thiazole ring (at the C5 position) would appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded, typically appearing in the 165-185 ppm range. openstax.orglibretexts.org The carbons of the thiazole ring have characteristic shifts, and the two carbons of the ethyl group would also be readily identifiable. Carbons attached to electronegative atoms like oxygen are more deshielded and appear at higher chemical shifts. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
-COOH Carboxyl 10.0 - 12.0 165 - 175 Broad Singlet
C5-H Thiazole Ring ~8.0 125 - 135 Singlet
-CH₂- Ethyl Group ~3.1 ~30 Quartet
-CH₃ Ethyl Group ~1.4 ~14 Triplet
C2 Thiazole Ring - 168 - 178 -

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and heterocyclic systems. jove.comopenstax.orglibretexts.orgasianpubs.orgprinceton.eduoregonstate.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group. A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. openstax.orglibretexts.orgechemi.comorgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to an intense, sharp peak typically found between 1690 and 1760 cm⁻¹. orgchemboulder.comlibretexts.org The position of this peak can be influenced by conjugation and hydrogen bonding. openstax.orglibretexts.orgechemi.com Additionally, C-O stretching and O-H bending vibrations can be observed in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively). orgchemboulder.com Vibrations associated with the C-H bonds of the ethyl group and the thiazole ring itself would also be present.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 Strong, Very Broad
Carbonyl (-C=O) C=O Stretch 1690 - 1760 Strong, Sharp
Thiazole Ring C=N, C=C Stretch 1500 - 1650 Medium
Carboxylic Acid (-C-O) C-O Stretch 1210 - 1320 Medium

Note: These ranges are typical for carboxylic acids and thiazole-containing compounds. openstax.orglibretexts.orgechemi.comorgchemboulder.com

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS, FTMS-ESI)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₆H₇NO₂S), the molecular weight is approximately 157.19 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 157 would be expected, although it might be weak for some carboxylic acids. jove.comyoutube.com

Common fragmentation pathways for short-chain carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). youtube.comoregonstate.edulibretexts.org Therefore, prominent peaks at m/z 140 and m/z 112 could be anticipated. Alpha-cleavage next to the carbonyl group is also a common fragmentation route. jove.com Fragmentation of the thiazole ring itself can also occur. mdpi.com

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. Techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are particularly useful for analyzing polar molecules like carboxylic acids. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Identity Fragmentation Pathway
157 [M]⁺ Molecular Ion
140 [M-OH]⁺ Loss of hydroxyl radical
112 [M-COOH]⁺ Loss of carboxyl radical
129 [M-C₂H₄]⁺ McLafferty rearrangement (if applicable)

Note: The relative intensities of these fragments can vary depending on the ionization technique and energy. youtube.comlibretexts.orgjove.com

UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. The thiazole ring is a chromophore that absorbs UV radiation. nist.gov The presence of the carboxylic acid and ethyl groups as substituents on the thiazole ring will influence the wavelength of maximum absorbance (λmax). Thiazole itself exhibits absorption in the UV region. nist.gov For thiazole derivatives, absorption maxima can be observed in the range of 230-260 nm. keio.ac.jp The conjugation of the carboxyl group with the thiazole ring may lead to a bathochromic (red) shift in the absorption bands. Simple carboxylic acids themselves typically show a weak absorption maximum around 210 nm. researchgate.net

Chromatographic Techniques for Purity and Analysis

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of polar organic compounds like this compound. nih.govnih.gov A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. hawach.comwikipedia.org

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). wikipedia.orgsielc.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the mobile phase is usually acidified with a small amount of an acid, such as formic acid or phosphoric acid. sielc.comlcms.cz Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by UV-Vis spectrophotometry.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., ~240-260 nm)

Note: These parameters serve as a starting point and would require optimization for specific applications. lcms.czphenomenex.comresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. In the context of this compound and its derivatives, TLC serves as an indispensable tool during synthesis and purification processes. The technique allows for the qualitative assessment of reaction completion by observing the disappearance of starting materials and the appearance of the product spot on the TLC plate.

The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase and the mobile phase. For carboxylic acids like this compound, a common stationary phase is silica gel (SiO₂), which is polar. The mobile phase, or eluent, is typically a mixture of solvents with varying polarities. The choice of the solvent system is critical for achieving good separation.

A common challenge encountered during the TLC analysis of carboxylic acids is the phenomenon of "tailing" or "streaking" of the spots. This occurs due to the strong interaction between the acidic proton of the carboxylic acid and the polar stationary phase, leading to poor spot definition. To mitigate this issue, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This acidic additive protonates the silica gel surface and suppresses the ionization of the carboxylic acid analyte, resulting in more compact and well-defined spots.

While specific Rf (retardation factor) values are dependent on the exact conditions (stationary phase, mobile phase composition, temperature), the following table provides examples of typical solvent systems used for the TLC analysis of polar, acidic compounds like thiazole carboxylic acid derivatives.

Stationary PhaseMobile Phase (Eluent System)Purpose
Silica Gel 60 F₂₅₄Dichloromethane (B109758) : Methanol (e.g., 9:1 v/v) + 0.1% Acetic AcidGeneral purpose separation of polar compounds, with acid to reduce tailing.
Silica Gel 60 F₂₅₄Ethyl Acetate : Hexane (e.g., 1:1 v/v) + 0.5% Formic AcidFor less polar derivatives, allowing for fine-tuning of the separation by adjusting solvent ratios.
Silica Gel 60 F₂₅₄Toluene : Ethyl Acetate : Formic Acid (e.g., 5:4:1 v/v/v)A common system for separating mixtures of carboxylic acids with varying polarities.

This table is interactive. Users can sort the columns by clicking on the headers.

X-Ray Crystallography for Solid-State Structure Determination

The crystal structure of a thiazole carboxylic acid derivative reveals key structural features. The thiazole ring is typically found to be essentially planar. researchgate.net The substituents on the ring, in this case, the ethyl group at the 2-position and the carboxylic acid group at the 4-position, will have specific orientations relative to this plane. The C-S and C-N bond lengths within the thiazole ring are consistent with their partial double bond character, contributing to the aromaticity and stability of the ring system.

A crucial aspect of the solid-state structure of carboxylic acids is the formation of intermolecular hydrogen bonds. In the case of this compound, the carboxylic acid moiety is expected to participate in strong hydrogen bonding interactions. Typically, carboxylic acids form dimeric structures in the solid state, where the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule, and vice versa. This results in a characteristic hydrogen-bonded ring motif. Furthermore, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, potentially leading to the formation of extended supramolecular networks. nih.gov

The following table presents representative crystallographic data for a related thiazole carboxylic acid derivative, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, to illustrate the type of information obtained from an X-ray crystallographic study. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.345(2)
b (Å)12.876(3)
c (Å)7.989(2)
β (°)108.59(3)
Volume (ų)715.7(3)
Z4
Hydrogen Bonding MotifO-H···N and C-H···O interactions

This table is interactive. Users can sort the columns by clicking on the headers. Data is for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid as a representative example. nih.gov

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the physicochemical properties of this compound, such as its melting point, solubility, and crystal packing, which are critical parameters in materials science and pharmaceutical development.

Future Perspectives and Emerging Research Areas

Exploration of New Biological Targets and Pathways

While the biological activities of many thiazole (B1198619) derivatives have been extensively studied, the specific targets for 2-Ethylthiazole-4-carboxylic acid are still an emerging area of research. The structural features of this compound, including the thiazole ring, the ethyl group, and the carboxylic acid moiety, suggest that it could interact with a variety of biological macromolecules.

Future research is likely to focus on screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic applications. Based on the activities of structurally related compounds, several promising avenues exist:

Enzyme Inhibition: Thiazole-containing compounds have shown inhibitory activity against various enzymes. For instance, derivatives of thiazolidine-4-carboxylic acid have been identified as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.gov Similarly, certain thiazole carboxamide derivatives have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. nih.gov Computational studies have also suggested that thiazolidine (B150603) carboxylic acid derivatives could act as urease inhibitors. researchgate.net The potential for this compound to inhibit these or other clinically relevant enzymes warrants further investigation.

Anticancer Activity: The discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer highlights the potential of this scaffold in oncology. nih.govresearchgate.net These compounds were found to be potent cytotoxic agents with low micromolar IC50 values. nih.gov The ethyl group in this compound could enhance lipophilicity, potentially improving cell membrane permeability and anticancer activity.

Receptor Modulation: While initial assumptions that 2-arylthiazolidine-4-carboxylic acid amides acted through lysophosphatidic acid (LPA) receptors were not confirmed, the potential for this class of compounds to modulate other receptor pathways remains an open question. researchgate.net

The synthesis of complex amides derived from this compound underscores its utility as a versatile building block in the creation of new chemical entities for biological screening.

Integration with Nanotechnology for Drug Delivery Systems

The field of nanotechnology offers exciting possibilities for enhancing the therapeutic efficacy of drugs by improving their delivery to target sites, increasing bioavailability, and reducing off-target effects. The integration of this compound into nanodelivery systems represents a promising area for future research.

While specific studies on the nanoformulation of this compound are yet to be published, the physicochemical properties of the molecule suggest its suitability for various nanocarrier systems. The carboxylic acid group provides a convenient handle for conjugation to nanoparticles, liposomes, or polymeric micelles.

Potential Nanotechnology-Based Approaches:

Nanocarrier SystemPotential Application for this compound
Liposomes Encapsulation of the compound to improve its solubility and circulation time, and to achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Polymeric Nanoparticles Covalent attachment or physical entrapment of the compound to create controlled-release formulations, allowing for sustained drug levels at the target site.
Metallic Nanoparticles (e.g., Gold, Silver) Surface functionalization with this compound for targeted delivery and potential use in combination therapies, such as photothermal therapy.
Carbon Nanotubes Loading of the compound onto the surface or into the interior of carbon nanotubes to facilitate cell penetration and targeted drug release.

The development of such nanoformulations could overcome potential limitations of this compound, such as poor water solubility or rapid metabolism, thereby unlocking its full therapeutic potential.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic routes.

Current synthetic methods for related thiazole compounds often involve multiple steps and the use of hazardous reagents. For example, a patented process for a structurally similar compound, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, involves the use of toxic potassium cyanide and requires column chromatography for purification. google.com Another method for preparing 2,4-dimethylthiazole (B1360104) involves dry distillation at high temperatures. orgsyn.org

A more recent synthesis of this compound hydrochloride was achieved through the hydrolysis of its ethyl ester using lithium hydroxide (B78521), which is a step towards a cleaner process.

Future efforts in this area could include:

One-Pot Syntheses: Developing multi-component reactions where several synthetic steps are combined into a single operation, reducing solvent waste and energy consumption.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the generation of stoichiometric waste. This could include biocatalysis using enzymes or the use of heterogeneous catalysts that can be easily recovered and reused.

Microwave and Ultrasound-Assisted Synthesis: Utilizing these technologies to accelerate reaction rates and improve yields, often under milder conditions than conventional heating.

By embracing green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Computational Methodologies in Drug Design

Computational tools have become indispensable in modern drug discovery and development. Advanced computational methodologies can be applied to accelerate the design and optimization of new drug candidates based on the this compound scaffold.

Molecular modeling and virtual screening have already been successfully used to identify and optimize other thiazolidine carboxylic acid derivatives as potent inhibitors of specific enzymes. researchgate.net For example, docking algorithms were employed to predict the binding of these compounds to the active site of urease, guiding the synthesis of more active analogues. researchgate.net Similar in silico molecular docking studies have been used to understand the binding patterns of thiazole carboxamide derivatives within COX-1 and COX-2 isozymes. nih.gov

Future computational approaches for this compound could involve:

Computational MethodApplication in Drug Design
Molecular Docking Predicting the binding affinity and orientation of this compound derivatives to the active sites of various biological targets.
Virtual Screening Screening large virtual libraries of compounds based on the this compound scaffold to identify potential hits for specific targets.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate the chemical structure of this compound analogues with their biological activity, guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the mechanism of action.
ADMET Prediction Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

By leveraging these advanced computational methodologies, researchers can rationalize experimental findings, prioritize the synthesis of the most promising compounds, and ultimately accelerate the journey of this compound-based drugs from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for preparing 2-Ethylthiazole-4-carboxylic acid, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl oxamate derivatives with sulfur-containing precursors. For example, ethylthiooxamate reacts with 1,3-dichloroacetone in acetone to form intermediates like 2-carbethoxy-4-chloromethylthiazole, which can be further modified. Substitution with potassium cyanide yields cyano derivatives, while hydrolysis under basic conditions generates the carboxylic acid moiety . Key variables include solvent polarity (e.g., acetone vs. DCM), temperature (60–80°C for optimal cyclization), and stoichiometric ratios of reagents to minimize side products like sulfoxides .

Q. How can researchers optimize purification strategies for this compound and its intermediates?

Methodological Answer: Column chromatography using gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1) effectively separates thiazole derivatives. For intermediates like ethyl 2-aminothiazole-4-carboxylate, recrystallization in ethanol/water mixtures improves purity (>95%) . LC-MS or TLC (Rf = 0.3–0.5 in ethyl acetate) monitors reaction progress, while HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms final compound purity .

Advanced Research Questions

Q. What strategies enable selective functionalization of the carboxylic acid group in this compound for peptidomimetic applications?

Methodological Answer: The carboxylic acid group can be activated using coupling agents like EDCI/HOBt in dichloromethane (DCM) to form amides or esters. For example, reacting with 4,4-difluorocyclohexylamine under these conditions yields N-substituted thiazole-4-carboxamides with >70% yield . Boc-protection of the amine group prior to coupling prevents undesired side reactions, followed by TFA-mediated deprotection .

Q. How do structural modifications at the thiazole ring (e.g., substituents at C-2 or C-4) alter the compound’s bioactivity or stability?

Methodological Answer: Introducing electron-withdrawing groups (e.g., cyano at C-4) enhances metabolic stability by reducing oxidative degradation. Conversely, alkyl groups (e.g., ethyl at C-2) increase lipophilicity, improving membrane permeability. SAR studies on analogs like 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxamide demonstrate that bulkier aryl groups at C-2 enhance kinase inhibition by 2–3-fold compared to unsubstituted derivatives .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for thiazole derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For this compound:

  • 1H NMR (400 MHz, CDCl₃): Key signals include δ 7.78 (s, thiazole H), 4.08 (q, ethyl ester CH₂), and 1.18 (t, ethyl CH₃) .
  • HRMS : Exact mass calculations (e.g., C₇H₉NO₃S requires 187.0372 g/mol) distinguish isobaric impurities .
  • X-ray crystallography resolves ambiguous tautomeric forms in solid-state structures .

Q. How does the choice of oxidizing agents impact the stability of the thiazole ring during derivatization?

Methodological Answer: Mild oxidizing agents like hydrogen peroxide (3% in methanol) selectively convert thiazole sulfides to sulfoxides without ring cleavage. Stronger oxidants (e.g., m-CPBA) risk over-oxidation to sulfones or ring-opening, particularly under acidic conditions. Stability assays (e.g., TGA/DSC) show that this compound decomposes above 250°C, guiding safe handling protocols .

Methodological Challenges and Solutions

Q. How can researchers address low yields in nucleophilic substitution reactions at the thiazole C-2 position?

Methodological Answer: Low yields often result from steric hindrance or poor leaving-group activation. Using polar aprotic solvents (e.g., DMF) and catalytic KI enhances reactivity in SNAr reactions. For example, substituting 2-chlorothiazole derivatives with amines achieves >80% yield at 80°C with 2 eq. of Et₃N as a base .

Q. What mechanistic insights explain the regioselectivity of thiazole ring formation in cyclocondensation reactions?

Methodological Answer: DFT calculations reveal that the 1,3-thiazole ring forms preferentially due to lower activation energy for 5-membered transition states compared to 6-membered isomers. Kinetic studies using in situ IR show that thiourea derivatives react faster with α-halo esters than with β-halo esters, favoring C-2 substitution .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on the acidity of thiazole carboxylic acid derivatives?

Methodological Answer: pKa variations arise from substituent effects. For this compound, experimental pKa is ~2.5 (determined via potentiometric titration), whereas electron-withdrawing groups (e.g., nitro) lower pKa to ~1.8. Discrepancies in literature values often stem from solvent choice (water vs. DMSO); standardized measurements in aqueous buffers are critical .

Q. What strategies validate the biological relevance of this compound derivatives in enzyme inhibition assays?

Methodological Answer: Dose-response curves (IC₅₀) and kinetic assays (Ki) using recombinant enzymes (e.g., AMPK or CDK1) confirm target engagement. Counter-screening against related kinases (e.g., GSK-3β) assesses selectivity. For example, 2-arylthiazolidine-4-carboxamides show >100-fold selectivity for CDK1 over CDK2 due to hydrophobic pocket interactions .

Tables of Key Data

Q. Table 1: Synthetic Routes for this compound Derivatives

DerivativeMethodYieldKey Reagents/ConditionsReference
Ethyl ester precursorCyclocondensation65–75%Ethyl oxamate, 1,3-dichloroacetone, acetone, 70°C
CarboxamideEDCI/HOBt coupling70%DCM, Et₃N, 24h RT
Sulfoxide derivativeH₂O₂ oxidation85%Methanol, 0°C, 2h

Q. Table 2: Analytical Characterization

ParameterTechniqueData for this compound
Molecular WeightHRMS187.22 g/mol (C₇H₉NO₃S)
1H NMR (CDCl₃)400 MHzδ 7.78 (s, 1H, thiazole), 2.65 (q, J=7.5 Hz, 2H, ethyl)
HPLC PurityC18 column, 0.1% TFA>98% (retention time: 6.2 min)

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Feasible Synthetic Routes

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2-Ethylthiazole-4-carboxylic acid
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Reactant of Route 2
2-Ethylthiazole-4-carboxylic acid

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